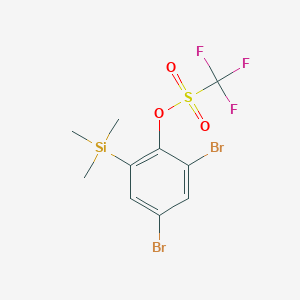
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate” is a chemical compound with the CAS Number: 1449472-57-4 . It has a molecular weight of 456.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving “2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate” are not available, it’s known that similar compounds are used as precursors in aryne chemistry . They can generate benzyne under mild conditions of simple fluoride treatment .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.456 (lit.) . It boils at 70 °C/2 mmHg (lit.) and has a density of 1.229 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Aryne Chemistry
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate: is a pivotal compound in aryne chemistry. It serves as an ortho-benzyne precursor . Arynes are highly reactive intermediates that participate in various organic reactions, enabling the synthesis of complex molecular structures. This compound can generate benzyne under mild conditions, such as simple fluoride treatment at room temperature , which is crucial for conducting reactions with high precision and control.
Safety and Hazards
Propriétés
IUPAC Name |
(2,4-dibromo-6-trimethylsilylphenyl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2F3O3SSi/c1-20(2,3)8-5-6(11)4-7(12)9(8)18-19(16,17)10(13,14)15/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIUFXYVKSIUCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=CC(=C1)Br)Br)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-(trimethylsilyl)phenyl trifluoromethanesulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2972763.png)
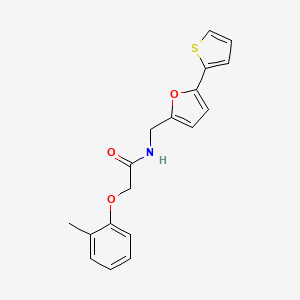
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)
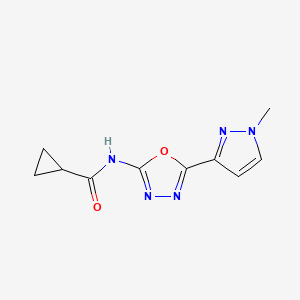
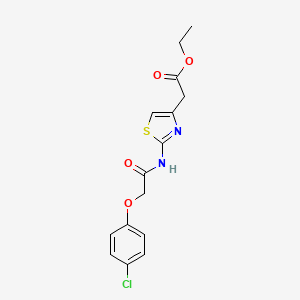
![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)
![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)
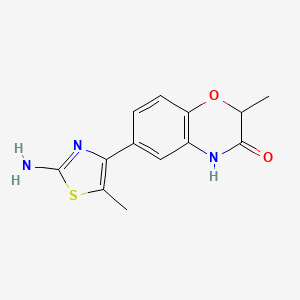
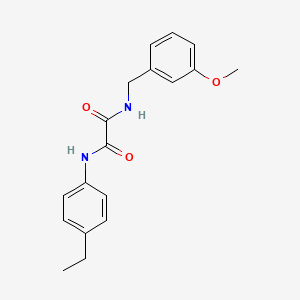
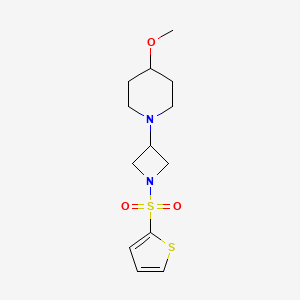
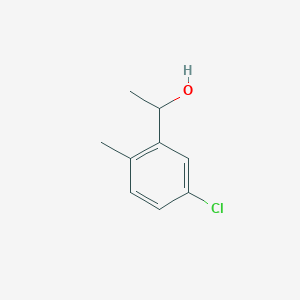
![(E)-4-(Dimethylamino)-N-[1-[1-(4-fluorophenyl)ethyl]-2-oxopyrrolidin-3-yl]but-2-enamide](/img/structure/B2972780.png)
![2-Chloro-N-[[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl]methyl]acetamide](/img/structure/B2972784.png)